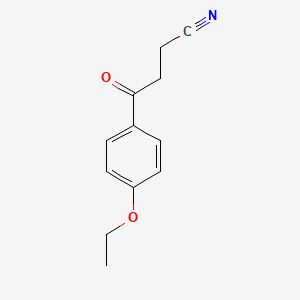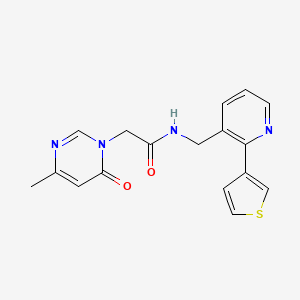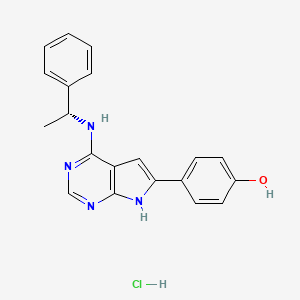
PKI-166 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clorhidrato de PKI 166: es un potente inhibidor de la tirosina quinasa del receptor del factor de crecimiento epidérmico. Tiene una concentración inhibitoria (IC50) de 0,7 nanomolar, lo que lo hace altamente efectivo para bloquear la actividad de este receptor . Este compuesto es conocido por su selectividad, mostrando una selectividad superior a 3000 veces contra un panel de quinasas de serina/treonina . El clorhidrato de PKI 166 ha demostrado ser prometedor para reducir la metástasis y la angiogénesis en modelos de ratón de cáncer de páncreas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de PKI 166 implica la preparación de la estructura principal, que es un derivado de pirrolo[2,3-d]pirimidina. La ruta sintética generalmente incluye los siguientes pasos:
Formación del núcleo de pirrolo[2,3-d]pirimidina: Esto implica la ciclación de precursores apropiados bajo condiciones controladas.
Reacciones de sustitución: Introducción de grupos funcionales como fenilo e hidroxilo en posiciones específicas de la estructura principal.
Formación de clorhidrato: El paso final implica la conversión de la base libre a su sal de clorhidrato mediante tratamiento con ácido clorhídrico.
Métodos de producción industrial: La producción industrial de clorhidrato de PKI 166 sigue rutas sintéticas similares pero a mayor escala. El proceso implica:
Síntesis por lotes: Se utilizan reactores a gran escala para llevar a cabo las reacciones de ciclación y sustitución.
Purificación: El producto crudo se purifica utilizando técnicas como la recristalización o la cromatografía.
Control de calidad: El producto final se somete a rigurosas pruebas de control de calidad para garantizar su pureza y potencia.
Análisis De Reacciones Químicas
Tipos de reacciones: El clorhidrato de PKI 166 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo fenólico puede oxidarse para formar derivados de quinona.
Reducción: El grupo nitro, si está presente, puede reducirse a una amina.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrofílica.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Hidrogenación catalítica usando paladio sobre carbono o reducción química usando borohidruro de sodio.
Sustitución: Reactivos electrofílicos como bromo o ácido nítrico bajo condiciones controladas de temperatura y solvente.
Productos principales:
Oxidación: Derivados de quinona.
Reducción: Aminas.
Sustitución: Compuestos aromáticos halogenados o nitrados.
Aplicaciones Científicas De Investigación
El clorhidrato de PKI 166 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto herramienta para estudiar la inhibición de la tirosina quinasa del receptor del factor de crecimiento epidérmico.
Biología: Se ha investigado por sus efectos en las vías de señalización celular y los procesos celulares como la apoptosis y la proliferación.
Medicina: Se ha explorado como un posible agente terapéutico para el tratamiento de cánceres, particularmente aquellos con receptores del factor de crecimiento epidérmico sobreexpresados.
Industria: Se utiliza en el desarrollo de nuevos fármacos y estrategias terapéuticas dirigidas a la vía del receptor del factor de crecimiento epidérmico.
Mecanismo De Acción
El clorhidrato de PKI 166 ejerce sus efectos inhibiendo la actividad de la tirosina quinasa del receptor del factor de crecimiento epidérmico. Esta inhibición bloquea las vías de señalización aguas abajo que están involucradas en la proliferación celular, la supervivencia y la angiogénesis . El compuesto se une al sitio de unión de adenosín trifosfato del receptor, evitando su activación y la posterior fosforilación de los objetivos aguas abajo . Esto lleva a la inducción de apoptosis e inhibición del crecimiento tumoral .
Comparación Con Compuestos Similares
El clorhidrato de PKI 166 es único en su alta selectividad y potencia como inhibidor de la tirosina quinasa del receptor del factor de crecimiento epidérmico. Los compuestos similares incluyen:
Gefitinib: Otro inhibidor del receptor del factor de crecimiento epidérmico con una estructura química diferente pero un mecanismo de acción similar.
Erlotinib: Un inhibidor de la tirosina quinasa utilizado en el tratamiento del cáncer de pulmón de células no pequeñas.
Lapatinib: Un inhibidor dual del receptor del factor de crecimiento epidérmico y el receptor del factor de crecimiento epidérmico humano 2.
El clorhidrato de PKI 166 destaca por su mayor selectividad y potencia en comparación con estos compuestos similares .
Propiedades
IUPAC Name |
4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O.ClH/c1-13(14-5-3-2-4-6-14)23-19-17-11-18(24-20(17)22-12-21-19)15-7-9-16(25)10-8-15;/h2-13,25H,1H3,(H2,21,22,23,24);1H/t13-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTWAAIZEGWMGX-BTQNPOSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole](/img/structure/B3014310.png)
![tert-Butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B3014318.png)
![ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3014319.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine hydrochloride](/img/structure/B3014320.png)
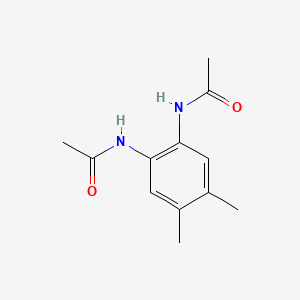

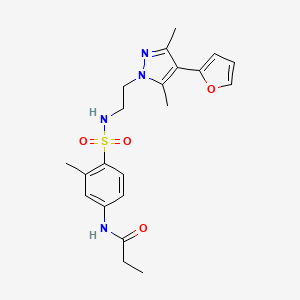
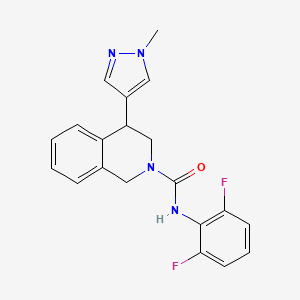
![2-[(1-{[1,1'-Biphenyl]-4-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B3014326.png)
![1-(4-Ethoxyphenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea](/img/structure/B3014327.png)
![2-{[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3014328.png)
